molecular formula C12H22O11 B7822802 D-Fructose, 6-O-alpha-D-glucopyranosyl- CAS No. 1257873-20-3

D-Fructose, 6-O-alpha-D-glucopyranosyl-

Cat. No.: B7822802
CAS No.: 1257873-20-3
M. Wt: 342.30 g/mol
InChI Key: RJPPRBMGVWEZRR-WTZPKTTFSA-N
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Description

D-Fructose, 6-O-alpha-D-glucopyranosyl- is a disaccharide carbohydrate composed of glucose and fructose unitsisomaltulose or palatinose . This compound is naturally found in honey and sugarcane extracts. It is known for its slow and sustained release of carbohydrate and energy, making it a popular sugar alternative in various food products.

Synthetic Routes and Reaction Conditions:

  • Enzymatic Synthesis: Isomaltulose can be synthesized enzymatically by treating sucrose with the enzyme sucrose isomerase . The reaction conditions typically involve maintaining a specific temperature and pH to optimize enzyme activity.

  • Chemical Synthesis: Chemical synthesis involves the isomerization of sucrose using chemical catalysts such as ammonium chloride and calcium chloride under controlled conditions.

Industrial Production Methods: Isomaltulose is produced industrially from sucrose through the enzymatic process. The production involves the following steps:

  • Preparation of Reaction Mixture: Sucrose is dissolved in water to form a reaction mixture.

  • Enzyme Addition: Sucrose isomerase is added to the mixture.

  • Incubation: The mixture is incubated at an optimal temperature and pH for a specific period.

  • Separation and Purification: The resulting isomaltulose is separated from the unreacted sucrose and other by-products through filtration and crystallization.

Types of Reactions:

  • Oxidation: Isomaltulose can undergo oxidation to form uronic acids .

  • Reduction: Reduction reactions can convert isomaltulose into sorbitol and other polyols.

  • Substitution: Isomaltulose can participate in glycosylation reactions, where it acts as a glycosyl donor.

Common Reagents and Conditions:

  • Oxidation: Reagents like bromine and chlorine in the presence of a base.

  • Reduction: Reagents such as sodium borohydride or lithium aluminium hydride .

  • Substitution: Reagents like acyl chlorides and anhydrides under acidic conditions.

Major Products Formed:

  • Uronic Acids: Resulting from oxidation reactions.

  • Sorbitol: Produced from reduction reactions.

  • Glycosylated Compounds: Formed from substitution reactions.

Scientific Research Applications

Isomaltulose has various applications in scientific research, including:

  • Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry research.

  • Biology: Studied for its role in metabolic pathways and its impact on gut microbiota.

  • Medicine: Investigated for its potential benefits in managing diabetes and obesity due to its slow and sustained release of glucose.

  • Industry: Utilized as a low-glycemic sweetener in food and beverage products, contributing to better blood glucose control.

Mechanism of Action

Isomaltulose exerts its effects through its slow and sustained release of glucose. The compound is hydrolyzed by maltase and isomaltase enzymes in the small intestine, resulting in a gradual increase in blood glucose levels. This mechanism helps in maintaining stable blood glucose levels, making it beneficial for individuals with diabetes.

Molecular Targets and Pathways Involved:

  • Maltase and Isomaltase: Enzymes that hydrolyze isomaltulose into glucose and fructose.

  • Glucose Transporters: Facilitates the uptake of glucose into cells.

Comparison with Similar Compounds

  • Sucrose

  • Maltose

  • Lactose

Isomaltulose stands out due to its unique properties, making it a valuable compound in various scientific and industrial applications.

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Properties

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPPRBMGVWEZRR-WTZPKTTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929736
Record name Palatinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13718-94-0
Record name Palatinose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13718-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomaltulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palatinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-α-D-glucopyranosyl-D-fructose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMALTULOSE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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